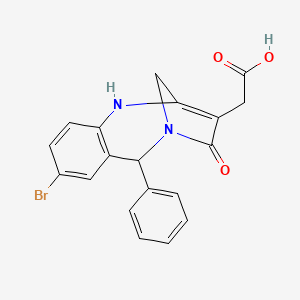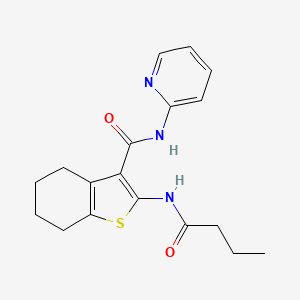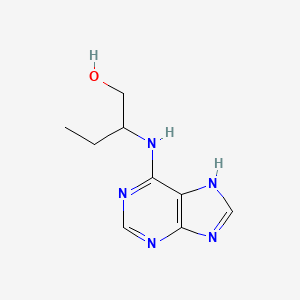![molecular formula C16H14ClN3OS B12457115 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12457115.png)
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a cyanopyridinyl group, and a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with thiourea to yield 6-(4-chlorophenyl)-3-cyanopyridin-2-thiol. The final step involves the reaction of this thiol with N,N-dimethylacetamide in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- **2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylacetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H14ClN3OS |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-20(2)15(21)10-22-16-12(9-18)5-8-14(19-16)11-3-6-13(17)7-4-11/h3-8H,10H2,1-2H3 |
Clave InChI |
CUOMHHYDOOPYCM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12457033.png)
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12457043.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457070.png)

![(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12457078.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12457091.png)
![2-(4-methylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12457095.png)

![2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid](/img/structure/B12457120.png)

![N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12457122.png)
